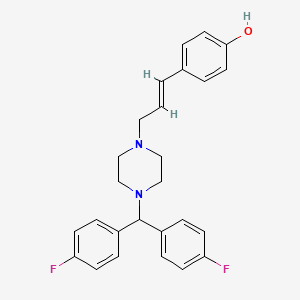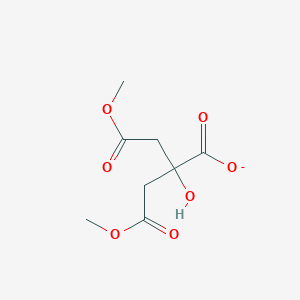
1,5-Dimethyl Citrate
Übersicht
Beschreibung
1,5-Dimethyl Citrate is a chemical compound that belongs to the class of citric acid esters . It is commonly used as a plasticizer in the production of biodegradable polymers . It acts as a plasticizer by reducing the intermolecular forces between the polymer chains . It is also researched as a potential flavoring agent to enhance the taste and aroma of food products .
Molecular Structure Analysis
The molecular formula of 1,5-Dimethyl Citrate is C8H12O7 . It has a molecular weight of 220.177 Da . The exact mass is 220.05800 .Physical And Chemical Properties Analysis
1,5-Dimethyl Citrate has a melting point of 123-125ºC . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Tin(II) and Tin(IV) Citrates : 1,5-Dimethyl Citrate has been used in the synthesis and characterization of tin(II) citrates. These citrates, including 1,5-Dimethyl Citrate, were synthesized and characterized using spectroscopic methods, and their crystal structures were determined (Deacon et al., 1997).
Study on Citrate Synthase from Escherichia coli : Research has been conducted on the quaternary structure of citrate synthase from Escherichia coli, which is relevant to understanding the role of citrate and its derivatives in biological systems (Tong & Duckworth, 1975).
Citrate Synthase in Bacteria : The purification and characterization of citrate synthase from a Gram-positive bacterium, Bacillus megaterium, involves understanding the interaction of citrates like 1,5-Dimethyl Citrate with enzymes in bacterial systems (Robinson, Danson & Weitzman, 1983).
Monoamine Oxidase Inhibitors from Fruits : 1,5-Dimethyl Citrate has been identified as a monoamine oxidase inhibitor in the fruits of Opuntia ficus-indica var. saboten, indicating its potential pharmacological applications (Han et al., 2001).
Spectroscopic Study of Binding with Dimethyltin(IV) : A study conducted on the interaction of dimethyltin(IV) cation with citrate ligand has implications for understanding how 1,5-Dimethyl Citrate and similar compounds bind to metal ions in various chemical contexts (Cardiano et al., 2006).
Proton NMR Study of Seminal Plasma Metabolites : Research involving nuclear magnetic resonance (NMR) spectroscopy on seminal plasma metabolites, including citrate, provides insights into how 1,5-Dimethyl Citrate and related compounds interact in biological systems (Sharma et al., 2001).
Eigenschaften
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl Citrate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
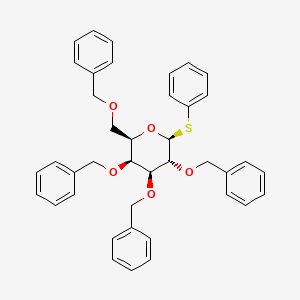
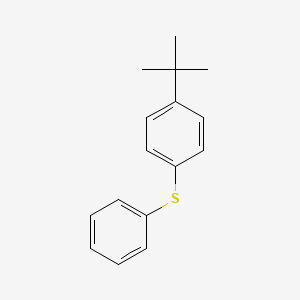
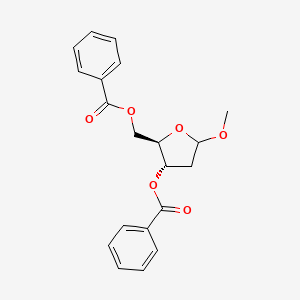
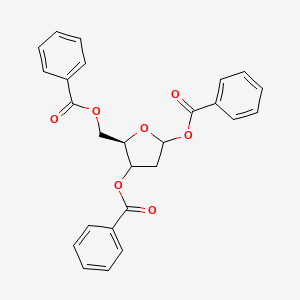

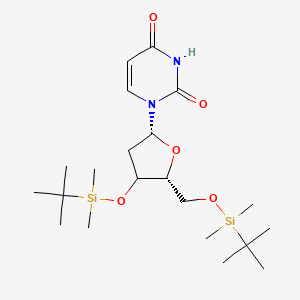
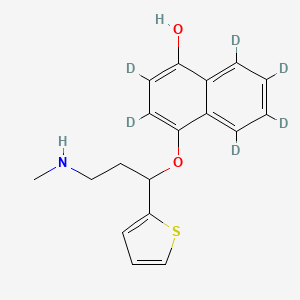
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
